molecular formula C19H13ClN4O B11131561 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B11131561
M. Wt: 348.8 g/mol
InChI Key: DBKKJVLJBKJRCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H14ClN3O. It is known for its unique structure, which combines a benzamide moiety with an imidazo[1,2-a]pyrimidine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The imidazo[1,2-a]pyrimidine ring system can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 4-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Comparison: Compared to these similar compounds, 2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. The differences in substituents can lead to variations in the compound’s electronic properties, solubility, and interaction with biological targets .

Properties

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C19H13ClN4O/c20-15-10-5-4-9-14(15)18(25)23-17-16(13-7-2-1-3-8-13)22-19-21-11-6-12-24(17)19/h1-12H,(H,23,25)

InChI Key

DBKKJVLJBKJRCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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